3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Catalog No.
S8384021
CAS No.
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Product Name

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

IUPAC Name

3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H3,9,10,11)

InChI Key

WNILXFRBRAMNDF-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=CC(=N2)N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)N

3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1638761-11-1) is a specialized bicyclic heteroaromatic building block utilized primarily in the synthesis of advanced ATP-competitive kinase inhibitors. As a substituted 7-azaindole, it integrates two critical functional modifications: a methyl group at the C3 position and an exocyclic primary amine at the C6 position. The baseline 7-azaindole core naturally mimics the purine ring of ATP, making it a privileged scaffold in pharmaceutical chemistry; however, unsubstituted variants suffer from severe metabolic liabilities at the C3 position and sub-optimal binding affinities. By pre-installing the C3-methyl group to block metabolic oxidation and the C6-amine to serve as both a synthetic handle and a supplementary hydrogen-bond donor, this specific compound provides a ready-to-use, pharmacokinetically optimized precursor. It is procured by medicinal chemists and process engineers who require a stable, regiocontrolled starting material for the scalable synthesis of highly selective multi-kinase or specific targeted inhibitors[1].

Substituting 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine with simpler analogs, such as 1H-pyrrolo[2,3-b]pyridine or 6-amino-1H-pyrrolo[2,3-b]pyridine, introduces severe downstream liabilities in both manufacturing and clinical viability. The C3 position of the azaindole ring is highly nucleophilic and represents a primary site for metabolic oxidation (cytochrome P450-mediated) and unwanted electrophilic side reactions during synthesis. Attempting to block this site via late-stage C3-methylation on complex, advanced intermediates frequently fails or results in near-zero yields due to the harsh conditions required, which degrade other sensitive functional groups[1]. Furthermore, utilizing a 3-methyl-7-azaindole that lacks the C6-amino group deprives the final molecule of a critical third hydrogen bond interaction in the kinase hinge region, downgrading the binding profile from a high-affinity tridentate interaction to a weaker bidentate one[2]. Consequently, procurement of the fully functionalized 3-methyl-6-amino building block is mandatory to bypass late-stage synthetic failures and ensure target affinity.

Bypassing Late-Stage C3-Methylation Failures in Complex Syntheses

In the synthesis of complex kinase inhibitors, introducing a methyl group at the C3 position of the azaindole core is often necessary to improve metabolic stability. However, process chemistry literature demonstrates that attempting late-stage C3-methylation on advanced 7-azaindole intermediates typically fails entirely due to the deactivation of the core or the degradation of other functional groups. By procuring 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine as the starting material, chemists bypass this bottleneck, enabling successful downstream coupling and maintaining viable overall synthetic yields[1].

Evidence DimensionSynthetic yield of C3-methylated advanced intermediates
Target Compound DataViable multi-step yield using pre-methylated core
Comparator Or Baseline0% yield (reaction failure) for late-stage C3-methylation of 6-amino-1H-pyrrolo[2,3-b]pyridine derivatives
Quantified DifferenceComplete bypass of late-stage reaction failure
ConditionsStandard electrophilic methylation conditions on advanced functionalized azaindole intermediates

Procuring the pre-methylated building block is essential because late-stage C3-methylation of complex pharmaceutical intermediates is synthetically unviable.

C6-Amino Group Enables Tridentate Kinase Hinge Binding

The 7-azaindole core typically binds to the ATP hinge region of kinases via two hydrogen bonds (bidentate). The presence of the C6-amino group in 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine provides a critical third interaction point. Molecular docking and crystallographic studies of derived inhibitors confirm that the 6-amino-7-azaindole core forms three hydrogen bonds with the hinge region backbone (e.g., Glu and Ala residues). This tridentate binding mode significantly increases target affinity, often driving IC50 values from the micromolar range down to the low nanomolar range (<5 nM) compared to C6-unsubstituted analogs[1].

Evidence DimensionNumber of hinge region hydrogen bonds and resulting IC50
Target Compound Data3 hydrogen bonds (tridentate binding, IC50 < 5 nM)
Comparator Or Baseline2 hydrogen bonds (bidentate binding, higher IC50) for C6-unsubstituted 7-azaindole derivatives
Quantified DifferenceAddition of 1 critical hydrogen bond, shifting potency to low nanomolar range
ConditionsATP-competitive kinase binding assays (e.g., FGFR4) and co-crystallization studies

The C6-amino group is a non-negotiable structural requirement for achieving the low-nanomolar potency demanded in modern targeted kinase inhibitor therapeutics.

C3-Methylation Prevents Rapid Metabolic Clearance

The unsubstituted C3 position of the 7-azaindole ring is a known metabolic soft spot, highly susceptible to cytochrome P450-mediated oxidation, which leads to rapid clearance in vivo. The incorporation of the methyl group at this specific position sterically and electronically blocks this degradation pathway. Pharmacokinetic evaluations of 3-methyl-7-azaindole derivatives demonstrate significantly improved microsomal stability and extended half-lives (t1/2 > 2 hours in rat models) with high oral bioavailability (F > 70%), whereas C3-unsubstituted comparators suffer from rapid metabolic degradation[1].

Evidence DimensionMicrosomal metabolic stability and oral bioavailability (F)
Target Compound DataExtended half-life (t1/2 > 2 h) and F > 70%
Comparator Or BaselineRapid clearance and low bioavailability for C3-unsubstituted 7-azaindole derivatives
Quantified DifferenceSignificant extension of half-life and >70% oral bioavailability
ConditionsIn vitro rat/human liver microsome assays and in vivo rat pharmacokinetic models

Procuring the C3-methylated scaffold is critical for drug discovery programs aiming to overcome the poor pharmacokinetic profiles inherent to baseline azaindoles.

Regiocontrol During Electrophilic Aromatic Substitution

When scaling up the synthesis of azaindole derivatives, electrophilic aromatic substitutions (such as halogenation or nitration) are common. The unsubstituted 1H-pyrrolo[2,3-b]pyridin-6-amine is highly reactive at the C3 position, often leading to complex mixtures of C3, C4, or C5 substituted products. By utilizing 3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, the most reactive C3 site is permanently blocked. This forces subsequent electrophilic attacks to occur at secondary positions (e.g., C5) with high regioselectivity, eliminating the need for difficult chromatographic separations and significantly improving the atom economy of the synthetic route[1].

Evidence DimensionRegioselectivity of electrophilic substitution
Target Compound DataHigh regioselectivity (single major product at C5 or C4)
Comparator Or BaselineComplex multi-positional substitution mixtures for 1H-pyrrolo[2,3-b]pyridin-6-amine
Quantified DifferenceElimination of C3-substituted byproducts
ConditionsStandard electrophilic aromatic substitution conditions (e.g., bromination, nitration) in process chemistry

Predictable regiochemistry reduces purification bottlenecks and maximizes yield, making this compound vastly more efficient for industrial scale-up.

Synthesis of Tridentate ATP-Competitive Kinase Inhibitors

Highly suitable as the foundational core for developing highly potent inhibitors targeting FGFR4, FLT3, or ROCK, where the 6-amino group is required for optimal hinge-region hydrogen bonding[1].

Development of Pharmacokinetically Stable Oral Therapeutics

A highly effective building block for drug discovery programs that require the 7-azaindole pharmacophore but must avoid the rapid cytochrome P450-mediated C3 oxidation associated with unsubstituted analogs[2].

Scalable Manufacturing of C5-Functionalized Azaindoles

Utilized in process chemistry applications requiring regioselective halogenation or cross-coupling, as the pre-installed C3-methyl group blocks the most reactive site and directs functionalization to predictable positions without complex purification[3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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